molecular formula C11H11ClF3N3O2 B2888491 (5-(((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)methyl)-4,5-dihydroisoxazol-3-yl)methanol CAS No. 338410-31-4

(5-(((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)methyl)-4,5-dihydroisoxazol-3-yl)methanol

Cat. No.: B2888491
CAS No.: 338410-31-4
M. Wt: 309.67
InChI Key: OAOXQJDLFFGHPV-UHFFFAOYSA-N
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Description

(5-(((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)methyl)-4,5-dihydroisoxazol-3-yl)methanol ( 338410-31-4) is a high-purity biochemical intermediate with a molecular weight of 309.67 g/mol and the molecular formula C11H11ClF3N3O2 . This compound is characterized as a white to light yellow solid with a melting point of 112-114°C and is intended solely for research applications as a heterocyclic building block in chemical synthesis . The compound features a dihydroisoxazole scaffold linked via an aminomethyl group to a chlorotrifluoromethyl pyridine ring, a structure frequently employed in the development of novel active molecules. Its primary research application lies in agrochemical R&D, where it serves as a key synthetic intermediate or metabolite in the study of pesticides . Specifically, related chemical structures are documented as transformation products of fungicides in environmental fate studies . Researchers value this compound for its potential as a versatile building block, suitable for further chemical modifications such as functional group interconversions or as a precursor for synthesizing more complex heterocyclic systems for structure-activity relationship (SAR) studies . The presence of both a hydroxymethyl group on the isoxazoline ring and a chloro-trifluoromethyl pyridine moiety makes it a valuable template for designing new chemical entities with potential biological activity. The compound is classified as an irritant (GHS07) and should be handled with appropriate safety precautions . It is supplied with a typical purity of 95% or higher . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

[5-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazol-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClF3N3O2/c12-9-1-6(11(13,14)15)3-16-10(9)17-4-8-2-7(5-19)18-20-8/h1,3,8,19H,2,4-5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAOXQJDLFFGHPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1CO)CNC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (5-(((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)methyl)-4,5-dihydroisoxazol-3-yl)methanol involves multiple steps. One common synthetic route includes the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridineamine with formaldehyde and hydroxylamine to form the isoxazole ring. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like sodium acetate. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the reduction of the nitro group to an amine.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(5-(((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)methyl)-4,5-dihydroisoxazol-3-yl)methanol has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of (5-(((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)methyl)-4,5-dihydroisoxazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Electronic and Bioactivity Differences

Key Structural Analogs :

(5-Methyl-3-(pyridin-2-yl)-4,5-dihydroisoxazol-5-yl)methanol (CAS 1823914-49-3): This analog replaces the 3-chloro-5-(trifluoromethyl)pyridin-2-yl group with a simpler pyridin-2-yl moiety. No bioactivity data is provided, but structural simplicity may improve synthetic yield.

Demonstrated antimicrobial activity, attributed to the chloro- and fluorophenyl groups enhancing membrane penetration and target interaction . By comparison, the trifluoromethyl group in the parent compound may offer superior metabolic stability due to reduced susceptibility to oxidative degradation .

Functional Group Impact on Physicochemical Properties

Compound Key Substituents LogP (Predicted) Aqueous Solubility
Parent Compound -CF₃, -Cl, -CH₂OH ~2.5 Moderate
(5-Methyl-3-(pyridin-2-yl)-dihydroisoxazol) -CH₃, pyridin-2-yl ~1.8 High
4-(4-Chlorophenyl)thiazole Derivative -Cl, -F, triazole ~3.0 Low
  • The methanol group improves solubility relative to the thiazole derivative, which lacks polar substituents .

Research Findings and Therapeutic Potential

  • Antimicrobial Activity : Analogous thiazole derivatives with halogenated aryl groups exhibit activity against Gram-positive bacteria (MIC = 4–8 µg/mL) . The parent compound’s trifluoromethyl group may broaden spectrum or potency, though experimental validation is needed.
  • Metabolic Stability : Fluorinated and chlorinated aromatic systems resist hepatic CYP450-mediated oxidation, suggesting favorable pharmacokinetics for the parent compound .
  • Toxicity Considerations : Chlorinated pyridines may pose hepatotoxicity risks, necessitating in vitro cytotoxicity screening (e.g., HepG2 cell assays) .

Biological Activity

The compound (5-(((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)methyl)-4,5-dihydroisoxazol-3-yl)methanol , also known as a derivative of isoxazole with a trifluoromethyl-pyridine moiety, has garnered attention due to its potential biological activities. This article reviews the synthesis, structural properties, and biological activities of this compound, focusing on its pharmacological implications.

Chemical Structure and Properties

The molecular formula of the compound is C11H11ClF3N3O2C_{11}H_{11}ClF_3N_3O_2 with a molecular weight of 309.68 g/mol. Its structure includes:

  • A trifluoromethyl group attached to a pyridine ring.
  • An amino group linked to a methylene bridge leading to a dihydroisoxazole .
PropertyValue
Molecular FormulaC11H11ClF3N3O2C_{11}H_{11}ClF_3N_3O_2
Molecular Weight309.68 g/mol
CAS Number338410-31-4

Synthesis

The synthesis of this compound typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with an appropriate isoxazole precursor. The reaction conditions often include solvents like pyridine or dimethylformamide (DMF) under controlled temperatures to ensure optimal yields.

Anticancer Activity

Recent studies have indicated that compounds similar in structure exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of trifluoromethyl-pyridine have shown IC50 values in the low micromolar range against pancreatic cancer cells:

Cell LineIC50 (µM)
BxPC-30.051
Panc-10.066
WI38 (normal)0.36

These results suggest that while the compound is effective against cancer cells, it demonstrates relatively lower toxicity towards normal cells, indicating a degree of selectivity which is desirable in anticancer drug development .

The proposed mechanism for the anticancer activity involves DNA intercalation , where the flat structural components of the molecule facilitate binding to DNA, disrupting replication and transcription processes. This interaction can lead to increased apoptosis in cancer cells while sparing normal cells to some extent .

Case Studies

  • Study on Pancreatic Cancer : A detailed investigation into the effects of similar compounds on pancreatic cancer cell lines revealed that modifications in the molecular structure significantly influenced biological activity. The presence of the trifluoromethyl group was critical for enhancing potency .
  • Toxicity Assessment : Comparative studies on normal fibroblast cell lines demonstrated that while the compound effectively inhibited cancer cell growth, it maintained a higher IC50 value against non-cancerous cells, suggesting a favorable therapeutic window .

Q & A

Basic Question: What synthetic strategies are recommended to optimize the yield of this compound, given its complex heterocyclic structure?

Methodological Answer:
The synthesis involves multi-step reactions, including (i) formation of the 4,5-dihydroisoxazole ring and (ii) coupling with the 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety. Key optimization steps include:

  • Solvent selection : Ethanol or DMF/EtOH mixtures (1:1) for recrystallization to improve purity .
  • Reaction time and temperature : Refluxing for 2–4 hours to balance reaction completion and side-product formation .
  • Catalyst use : Employ palladium-based catalysts for efficient amination during pyridine coupling .
  • Workup : Sequential washing with ethanol to remove unreacted precursors .

Basic Question: How should researchers address challenges in spectroscopic characterization (e.g., NMR, HRMS) due to the compound’s trifluoromethyl and chlorine substituents?

Methodological Answer:

  • ¹H/¹³C NMR : Assign signals systematically:
    • The trifluoromethyl group (CF₃) causes splitting in adjacent proton signals (e.g., pyridin-2-yl NH) and deshielding in ¹³C spectra (δ ~118–120 ppm, J ≈ 269 Hz for CF₃) .
    • Chlorine substituents induce upfield shifts in aromatic protons .
  • HRMS : Use high-resolution instruments to distinguish isotopic patterns (³⁵Cl/³⁷Cl, ¹²C/¹³C) and confirm molecular formula .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to evaluate the biological impact of modifying substituents (e.g., replacing Cl with F or altering the dihydroisoxazole ring)?

Methodological Answer:

  • Synthetic analogs : Prepare derivatives with substituent variations (e.g., 5-chloro → 5-fluoro, dihydroisoxazole → pyrazole) via controlled oxidation/reduction (e.g., H₂O₂ for oxidation, LiAlH₄ for reduction) .
  • Bioassays : Test analogs in enzyme inhibition or receptor-binding assays (e.g., IC₅₀ determination) to correlate substituent electronegativity (Cl vs. CF₃) with activity .
  • Computational modeling : Use DFT calculations to predict binding affinities based on steric/electronic effects of substituents .

Advanced Question: What experimental frameworks are suitable for investigating environmental fate, including abiotic/biotic degradation pathways?

Methodological Answer:

  • Laboratory studies :
    • Hydrolysis : Expose the compound to buffers at varying pH (3–9) and temperatures (25–50°C) to assess stability .
    • Photolysis : Use UV/visible light systems to simulate sunlight-driven degradation .
  • Field studies :
    • Monitor soil/water systems for metabolites (e.g., via LC-MS) and evaluate bioaccumulation in model organisms (e.g., Daphnia magna) .
  • Ecotoxicity : Conduct OECD-compliant assays (e.g., algal growth inhibition) to assess ecological risks .

Advanced Question: How can conflicting data on biological activity (e.g., IC₅₀ variability across studies) be resolved methodologically?

Methodological Answer:

  • Purity verification : Reanalyze compound purity via HPLC (≥98%) and confirm crystallinity via XRD .
  • Assay standardization :
    • Use consistent cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (DMSO concentration ≤0.1%) .
    • Validate results with orthogonal assays (e.g., fluorescence-based vs. radiometric assays) .
  • Meta-analysis : Statistically compare data across studies using ANOVA to identify outliers linked to methodological differences .

Advanced Question: What strategies mitigate spectral interference in quantifying this compound in complex matrices (e.g., biological fluids)?

Methodological Answer:

  • Sample preparation : Use SPE (solid-phase extraction) with C18 cartridges to isolate the compound from interfering biomolecules .
  • Chromatography : Optimize HPLC gradients with trifluoroacetic acid (0.1% in mobile phase) to enhance peak resolution .
  • Detection : Employ tandem MS (MRM mode) for specificity, targeting unique fragments (e.g., m/z 177 for the pyridinyl-methanol moiety) .

Advanced Question: How can researchers design controlled stability studies to evaluate storage conditions for lab-scale batches?

Methodological Answer:

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-A/B) for 4 weeks .
  • Analytical endpoints : Monitor degradation via:
    • HPLC : Track new peaks (degradants) and quantify parent compound loss .
    • FTIR : Detect functional group changes (e.g., oxidation of methanol to carboxylate) .
  • Storage recommendations : Use amber vials at –20°C under inert gas (N₂) for long-term stability .

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